Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-
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Overview
Description
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is a halogenated aromatic compound It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- typically involves the halogenation and nitration of a tetrafluorobenzene derivative. One common method includes the bromination of 2,3,5,6-tetrafluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step can be achieved by treating the brominated product with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-amino-2,3,5,6-tetrafluoro-4-bromobenzene.
Oxidation: Formation of nitroso or other oxidized derivatives.
Scientific Research Applications
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
- 2-Bromo-3,4,5,6-tetrafluorotoluene
Uniqueness
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
17823-37-9 |
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Molecular Formula |
C6BrF4NO2 |
Molecular Weight |
273.97 g/mol |
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene |
InChI |
InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 |
InChI Key |
YXEBOUJWPDMBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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